6-Chloro-7-methylpurine is a compound of interest due to its structural similarity to purine nucleotides, which are fundamental components of nucleic acids. Research into analogs of purine nucleotides, such as 6-chloro-7-methylpurine, has revealed various biological activities that could be harnessed for therapeutic purposes. These analogs can interfere with purine metabolism and nucleotide synthesis, which are critical pathways in cellular proliferation and survival, making them potential candidates for antitumor and antiviral therapies.
One of the most promising applications of purine analogs is in the field of oncology. For example, 6-methylpurine, a compound closely related to 6-chloro-7-methylpurine, has been used in suicide gene therapy strategies to selectively release toxic metabolites in tumor cells. This approach has shown antitumor activity against slow-growing tumors such as human glioma and pancreatic tumors. The metabolites of 6-methylpurine have a prolonged retention time in tumors, which contributes to their effectiveness in inhibiting tumor growth after a single administration2.
In the field of chemistry, 6-chloro-7-methylpurine derivatives have been synthesized by reacting with various amines. For instance, treatment with aniline, piperidine, or morpholine results in the formation of substituted purines, which could have further biological or chemical utility3.
The inhibitory effects of purine analogs on cellular growth have been observed in various studies. For example, 6-methylpurine has been found to inhibit the growth of Tetrahymena pyriformis, a model organism, by interfering with the production of acyl or amino acyl compounds. This suggests that the compound may affect the synthesis or utilization of ATP, as well as interfere with adenine utilization for nucleic acid synthesis4.
Purine analogs can also affect enzyme activities in different tissues. For instance, 6-methylpurine has been shown to cause elevations in plasma phosphohexose isomerase and lactic dehydrogenase activities, along with decreases in these enzyme activities in the liver. These changes in enzyme activity could have implications for metabolic diseases or could be used as biomarkers for certain pathological conditions5.
The synthesis of 6-chloro-7-methylpurine can be approached through several methods, often involving the alkylation of purine derivatives. One notable synthesis method involves the reaction of 6-chloropurine with methylating agents under specific conditions to yield 6-chloro-7-methylpurine.
The synthesis parameters, such as temperature, reaction time, and solvent type, can significantly influence the yield and purity of the final product. For instance, using less polar solvents has been shown to improve selectivity in related methylation reactions .
The molecular structure of 6-chloro-7-methylpurine features a purine core with a chlorine atom at the sixth position and a methyl group at the seventh position.
6-Chloro-7-methylpurine participates in various chemical reactions typical for purine derivatives, including:
These reactions are crucial for developing more complex molecules with potential therapeutic applications.
The mechanism of action for 6-chloro-7-methylpurine primarily involves its interaction with biological targets such as enzymes or nucleic acids.
The precise pathways through which 6-chloro-7-methylpurine exerts its effects are an area of ongoing research.
The physical and chemical properties of 6-chloro-7-methylpurine are critical for understanding its behavior in biological systems:
6-Chloro-7-methylpurine has several scientific applications:
The C6-chlorine atom in 6-chloropurine creates an electron-deficient system, enabling nucleophilic substitution at C6 and metal-catalyzed cross-coupling reactions. However, alkylation at nitrogen positions (N7/N9) competes with C6 functionalization due to the ambident nucleophilic character of purines. Modern strategies employ Lewis acid (LA) activation to enhance regiocontrol. For example, trimethylsilyl trifluoromethanesulfonate (TMSOTf) coordinates with the purine nitrogen, polarizing the C=C bonds and directing Grignard reagents to the β-position of alkenyl substituents attached to purines. This approach achieves >90% regioselectivity for C-alkylation over N-alkylation under cryogenic conditions (−78°C) [9].
Solvent engineering profoundly impacts regiochemical outcomes. Less polar solvents like 2-methyltetrahydrofuran (2-MeTHF) increase N7-alkylation selectivity by destabilizing transition states favoring N9-isomers. As demonstrated in radiomethylation studies, switching from acetonitrile to 2-MeTHF improved the [11C]7m6BP/[11C]9m6BP ratio from 1:1 to 3:1 [5]. The table below summarizes solvent effects:
Table 1: Solvent Impact on N7/N9 Selectivity in 6-Bromopurine Methylation
Solvent | Polarity Index | [11C]7m6BP:[11C]9m6BP Ratio |
---|---|---|
Acetonitrile | 5.8 | 1:1 |
Tetrahydrofuran | 4.0 | 2:1 |
Ethyl acetate | 4.4 | 2.5:1 |
2-MeTHF | 3.2 | 3:1 |
The N7/N9 regioselectivity dichotomy arises from competing kinetic (N7) and thermodynamic (N9) products. N7-alkylation is kinetically favored due to lower steric hindrance, while N9-isomers dominate under equilibrium conditions. Base-catalyzed deprotonation shifts selectivity: stronger bases (e.g., NaH) generate purinyl anions that preferentially undergo N9-alkylation, whereas weaker bases (e.g., K₂CO₃) promote N7-attack via neutral species [5] [10].
Electrophile tuning is critical for radiopharmaceutical synthesis. [11C]Methyl triflate ([11C]CH₃OTf) outperforms [11C]CH₃I in automated syntheses, delivering higher conversion (95% vs. 60%) at lower temperatures (100°C vs. 140°C) while maintaining 3:1 N7-selectivity in 2-MeTHF [5]. This reactivity stems from the triflate’s superior leaving-group ability, reducing side reactions. Key optimized parameters include:
Table 2: Methylation Optimization for 6-Bromopurine
Methylating Agent | Solvent | Temp. (°C) | Conversion (%) | N7:N9 Ratio |
---|---|---|---|---|
[11C]CH₃I | Acetonitrile | 140 | 45 | 1:1 |
[11C]CH₃I | 2-MeTHF | 140 | 65 | 3:1 |
[11C]CH₃OTf | 2-MeTHF | 100 | 95 | 3:1 |
Chiral purines bearing stereogenic centers at C8 or N9 require enantioselective catalysis. Carbonate-mediated double kinetic resolution (DEKR) leverages Candida antarctica lipase B (CALB) to resolve racemic amines and alcohols simultaneously. The enzyme forms a mixed carbonate intermediate via chemoselective acyl transfer, reacting with chiral nucleophiles at rates differing by enantiomer. For example, (R)-1-phenylethylamine couples with (S)-methyl-1-phenylethyl carbonate with >99% ee and E > 200 selectivity [6].
The mechanism involves chemoselective acyl-enzyme formation: CALB’s catalytic serine attacks the carbonate’s carbonyl, generating an unsymmetrical carbonate-enzyme adduct. This intermediate reacts enantioselectively with chiral amines (e.g., 1-phenylethylamine), yielding carbamates with 97–99% ee. Sustainability advantages include:
While direct literature on solid-phase 6-chloro-7-methylpurine synthesis is limited, its role as a versatile synthetic intermediate (e.g., in nucleoside analogs) suggests applicability in combinatorial chemistry [8]. Proposed workflows adapt resin-bound strategies:
Advantages over solution-phase synthesis include:
Table 3: Solid-Phase Synthesis Workflow for Purine Analogs
Step | Reaction | Conditions | Key Regiochemical Control |
---|---|---|---|
1 | Resin functionalization | Wang resin, DIC/DMAP, DCM | N/A |
2 | Pyrimidine cyclization | Guanidine HCl, EtOH, 80°C | Ensures correct ring topology |
3 | C6 chlorination | POCl₃, N,N-diethylaniline, DMF | Avoids N-oxide formation |
4 | N7-alkylation | Alkyl halide, 2-MeTHF, K₂CO₃ | Solvent-controlled selectivity |
5 | Cleavage | 95% TFA, H₂O | Preserves purine integrity |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: